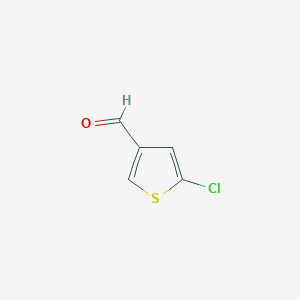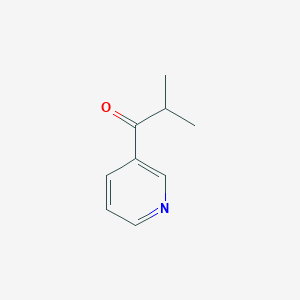![molecular formula C10H13Cl3Si B1590613 二氯[2-[(氯甲基)苯基]乙基]甲基硅烷 CAS No. 81870-64-6](/img/new.no-structure.jpg)
二氯[2-[(氯甲基)苯基]乙基]甲基硅烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichloro[2-[(chloromethyl)phenyl]ethyl]methylsilane is an organosilicon compound characterized by the presence of silicon, chlorine, and aromatic groups. This compound is notable for its versatility in various chemical reactions and applications in scientific research and industry.
科学研究应用
Dichloro[2-[(chloromethyl)phenyl]ethyl]methylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: The compound is used in the production of specialty polymers, coatings, and adhesives due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro[2-[(chloromethyl)phenyl]ethyl]methylsilane typically involves the reaction of chloromethylphenylsilane with methylchlorosilane under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of Dichloro[2-[(chloromethyl)phenyl]ethyl]methylsilane is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems ensures efficient production and minimizes the risk of contamination.
化学反应分析
Types of Reactions
Dichloro[2-[(chloromethyl)phenyl]ethyl]methylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as alkoxides or amines, leading to the formation of new organosilicon compounds.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of silanes with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkoxides, amines, and thiols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include alkoxysilanes, aminosilanes, and thiolsilanes.
Oxidation Reactions: Products include silanols and siloxanes.
Reduction Reactions: Products include various silanes with modified functional groups.
作用机制
The mechanism of action of Dichloro[2-[(chloromethyl)phenyl]ethyl]methylsilane involves the interaction of its silicon and chlorine atoms with various molecular targets. The compound can form covalent bonds with nucleophiles, leading to the modification of molecular structures. The pathways involved include nucleophilic substitution and addition reactions, which result in the formation of new chemical entities with desired properties.
相似化合物的比较
Similar Compounds
- Chloromethylphenylsilane
- Methylchlorosilane
- Dichloromethylphenylsilane
Uniqueness
Dichloro[2-[(chloromethyl)phenyl]ethyl]methylsilane is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its ability to undergo multiple types of reactions makes it a valuable compound in both research and industrial settings.
属性
CAS 编号 |
81870-64-6 |
|---|---|
分子式 |
C10H13Cl3Si |
分子量 |
267.6 g/mol |
IUPAC 名称 |
dichloro-[2-[2-(chloromethyl)phenyl]ethyl]-methylsilane |
InChI |
InChI=1S/C10H13Cl3Si/c1-14(12,13)7-6-9-4-2-3-5-10(9)8-11/h2-5H,6-8H2,1H3 |
InChI 键 |
NFMVYTPKEZAHLZ-UHFFFAOYSA-N |
SMILES |
C[Si](CCC1=CC=CC=C1CCl)(Cl)Cl |
规范 SMILES |
C[Si](CCC1=CC=CC=C1CCl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


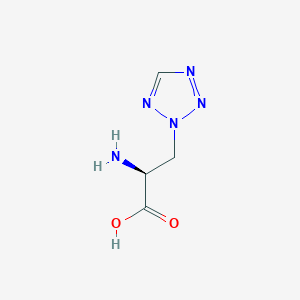
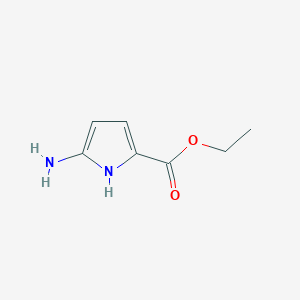
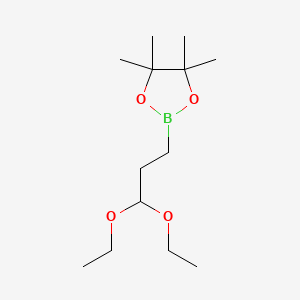
![2-(3-hexylthiophen-2-yl)-5-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B1590536.png)
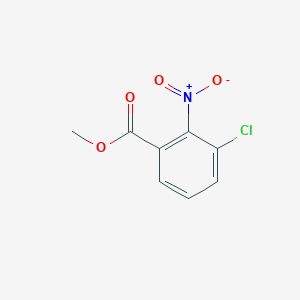
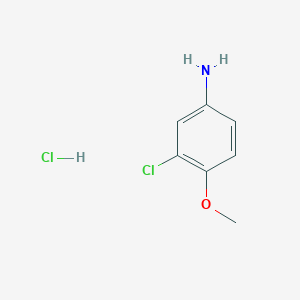
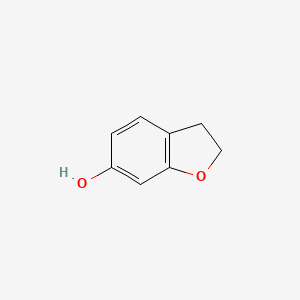
![2-(Chloromethyl)imidazo[1,2-a]pyrazine](/img/structure/B1590541.png)
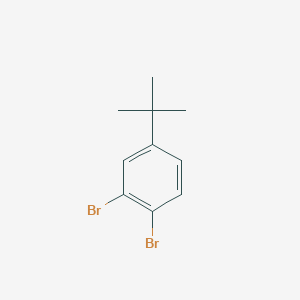
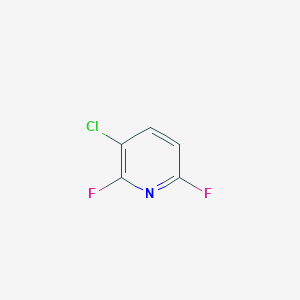
![8-Chloroimidazo[1,5-A]pyrazine](/img/structure/B1590546.png)
